![molecular formula C24H39NNa2O8S B14470968 Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate CAS No. 65504-99-6](/img/structure/B14470968.png)
Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate is a complex organic compound with a unique structure that includes both sulfonate and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate typically involves multiple steps. One common method includes the reaction of octadeca-2,4-dienoic acid with ethylene oxide to form an intermediate, which is then reacted with butanedioic acid and sulfonated using sulfur trioxide. The final step involves neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadeca-2,4-dienoyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Aplicaciones Científicas De Investigación
Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Studied for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the sulfonate group can interact with proteins and enzymes, inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4-[2-(dodecyloxy)ethoxy]-4-oxo-2-sulfonatobutanoate
- Disodium 4-[2-(hexadecyloxy)ethoxy]-4-oxo-2-sulfonatobutanoate
Uniqueness
Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate is unique due to the presence of the octadeca-2,4-dienoyl group, which imparts additional reactivity and potential biological activity compared to similar compounds with shorter or saturated alkyl chains.
Propiedades
Número CAS |
65504-99-6 |
|---|---|
Fórmula molecular |
C24H39NNa2O8S |
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C24H41NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-23(27)20-21(24(28)29)34(30,31)32;;/h14-17,21H,2-13,18-20H2,1H3,(H,25,26)(H,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clave InChI |
SELKLYNUKZXWED-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCC=CC=CC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


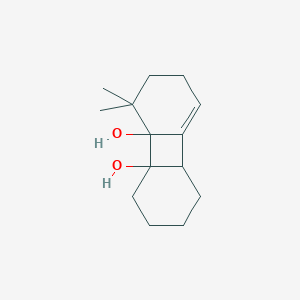

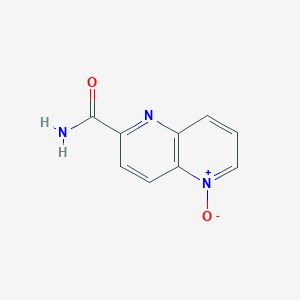

![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)


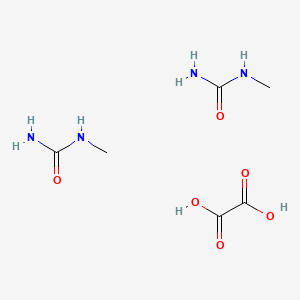
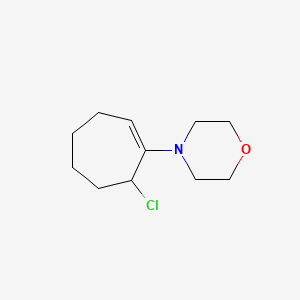
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
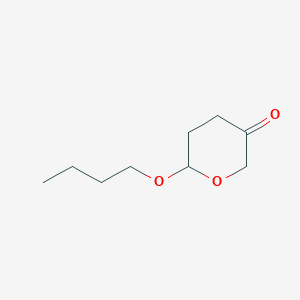
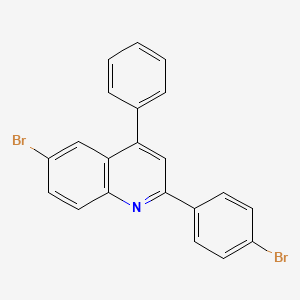
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
